N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide
Description
This compound is a 1,3,4-thiadiazole derivative featuring a cyclobutanecarboxamide moiety and a (2-methylthiazol-4-yl)methylthio substituent. The thiadiazole core is a heterocyclic scaffold known for its bioactivity in medicinal and agrochemical contexts. Though direct pharmacological data for this compound is absent in the provided evidence, structural analogs suggest applications in enzyme inhibition or antimicrobial activity .
Properties
IUPAC Name |
N-[5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS3/c1-7-13-9(5-18-7)6-19-12-16-15-11(20-12)14-10(17)8-3-2-4-8/h5,8H,2-4,6H2,1H3,(H,14,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVUQIYOKSYKSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NN=C(S2)NC(=O)C3CCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole compounds are known for their aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This aromaticity allows the thiazole ring to undergo various reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom. These reactions may contribute to the compound’s interaction with its targets.
Biochemical Pathways
Thiazole-containing molecules can activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s bioavailability.
Biological Activity
N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide is a compound of interest due to its potential biological activities, particularly in the field of oncology. The structure features a cyclobutane ring fused with a thiadiazole moiety, which is known for various pharmacological properties.
- Molecular Formula : C₁₃H₁₃N₇S₂
- Molecular Weight : 331.41922 g/mol
- CAS Number : Not specified in the search results.
Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole ring exhibit significant anticancer properties. The mechanisms by which these compounds exert their effects include:
- Inhibition of DNA and RNA Synthesis : Thiadiazole derivatives can inhibit nucleic acid synthesis, which is crucial for cancer cell proliferation .
- Apoptosis Induction : Several studies have reported that these compounds can induce apoptosis in cancer cells without affecting normal cells .
Case Studies and Findings
-
Cytotoxicity Against Cancer Cell Lines :
- A study evaluated various thiadiazole derivatives against multiple cancer cell lines. The compound demonstrated an IC₅₀ value of 0.28 µg/mL against MCF-7 (breast cancer) and 0.52 µg/mL against A549 (lung carcinoma) cells .
- In another study, a derivative exhibited an IC₅₀ of 4.27 µg/mL against the SK-MEL-2 melanoma cell line, indicating strong cytotoxic potential .
- Mechanistic Insights :
Structure-Activity Relationship (SAR)
The nature of substituents on the thiadiazole ring significantly influences biological activity. For instance:
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing groups | Enhance anticancer activity |
| Aromatic rings | Promote cytotoxic effects |
Safety Profile
Preliminary toxicity assessments indicate that this compound exhibits low toxicity towards normal cells while maintaining efficacy against cancer cells .
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural homology with other 1,3,4-thiadiazole derivatives but differs in substituent groups:
*Estimated formula based on structural analysis.
Key Observations :
- The target compound is unique due to its cyclobutanecarboxamide group, which is smaller and more rigid than the acetamide or phenylbutanamide groups in analogs like 5e and 6 .
- The (2-methylthiazol-4-yl)methylthio substituent distinguishes it from simpler alkylthio (e.g., ethylthio in 5g ) or aromatic (e.g., chlorobenzyl in 5e ) groups .
Physicochemical Properties
Available data for analogs (melting points, yields) suggest trends:
Analysis :
Hypotheses :
- The target compound ’s thiazole-methylthio group could enhance binding to bacterial enzymes (e.g., dihydrofolate reductase) compared to simpler alkylthio analogs.
- Cyclobutanecarboxamide may confer resistance to metabolic degradation, extending half-life in biological systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
